

Application Note: Azetidine Scaffolds in Medicinal Chemistry

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Compound of Interest

Compound Name: *tert-Butyl 2-carbamoylazetidine-1-carboxylate*

CAS No.: 1219220-82-2

Cat. No.: B168671

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Executive Summary: The Azetidine Advantage[1]

In modern drug discovery, the azetidine (4-membered nitrogen heterocycle) has graduated from a "niche" curiosity to a privileged scaffold.[1][2] It occupies a unique "Goldilocks zone" in medicinal chemistry: it possesses sufficient ring strain (~25 kcal/mol) to drive unique reactivity and rigidify side chains, yet it retains enough chemical stability to survive standard metabolic and synthetic conditions—unlike its 3-membered analog, aziridine.

Key Application Drivers:

- **Bioisosterism:** Acts as a superior surrogate for gem-dimethyl groups, cyclobutanes, and pyrrolidines.
- **Physicochemical Tuning:** Lowers lipophilicity () and metabolic clearance () compared to 5- and 6-membered analogs while maintaining basicity for salt-bridge interactions.
- **Vector Control:** The puckered conformation (

) provides distinct exit vectors for substituents at C3, enabling precise exploration of chemical space not accessible by planar rings.

Physicochemical Profiling: The 4-5-6 Rule

When optimizing a lead compound, replacing a piperidine or pyrrolidine moiety with an azetidine often yields favorable shifts in Drug-Like Properties (DLP).

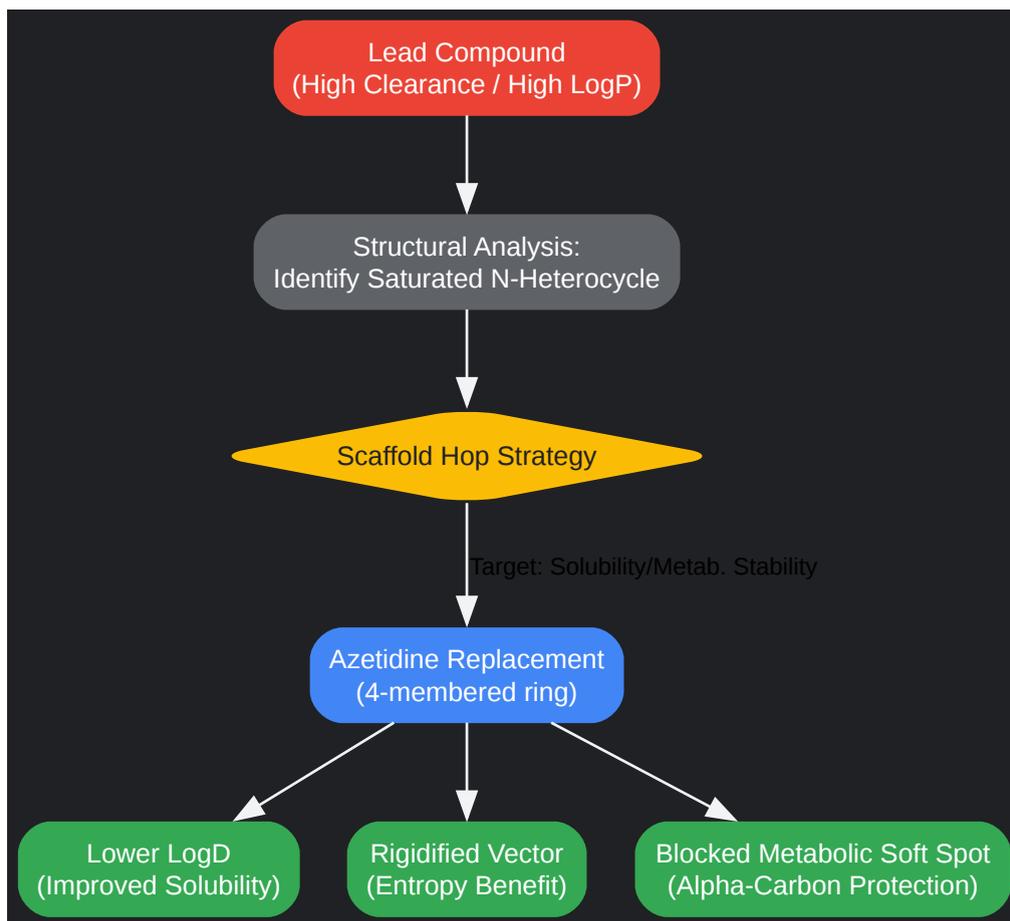
Comparative Data: Ring Size Effects

Data reflects N-benzyl substituted heterocycles.

Property	Azetidine (4-membered)	Pyrrolidine (5-membered)	Piperidine (6-membered)	Impact
Ring Strain	~25.4 kcal/mol	~5.4 kcal/mol	~0 kcal/mol	Drives reactivity; rigidifies conformation.
pKa (Conj. Acid)	11.29	11.27	11.22	High Basicity: Unlike aziridine (pKa ~8), azetidine retains the ability to form strong salt bridges.
Lipophilicity ()	Baseline	+0.3	+0.6	Solubility: Azetidine analogs are generally more soluble and less lipophilic.
Metabolic Stability	High	Moderate	Low/Moderate	Blockade: The strained ring sterically hinders P450 oxidation at -carbons.

Design Logic Visualization

The following diagram illustrates the decision matrix for scaffold hopping to azetidines.



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Figure 1: Decision matrix for implementing azetidine bioisosteres in lead optimization.

Synthetic Protocols

The synthesis of functionalized azetidines has historically been plagued by ring-opening side reactions. Below are two field-validated protocols: one for C3-Functionalization (common for library generation) and one for De Novo Assembly (used in complex scaffold construction).

Protocol A: C3-Functionalization via Horner-Wadsworth-Emmons (HWE)

Application: Synthesis of Baricitinib-like intermediates. This method converts the commercially available N-Boc-3-azetidinone into an olefin, a versatile handle for further coupling.

Reagents:

- tert-Butyl 3-oxoazetidine-1-carboxylate (Starting Material)[3][4]
- Diethyl (cyanomethyl)phosphonate[3]
- Potassium tert-butoxide (KOtBu)
- THF (Anhydrous)

Step-by-Step Methodology:

- Reagent Prep: In a flame-dried flask under N_2 , dissolve diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous THF (10 mL/g). Cool to 0°C.
- Deprotonation: Dropwise add KOtBu (1.0 M in THF, 1.25 eq). Stir at 0°C for 30 minutes to generate the ylide. Critical: Maintain temperature to prevent polymerization.
- Addition: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in minimum THF and add dropwise to the ylide solution.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with $KMnO_4$; azetidines do not stain well with UV unless conjugated).
- Workup: Quench with saturated $NaHCO_3$ solution. Extract with EtOAc (x3). Wash combined organics with brine. Dry over $CaCl_2$.
- Purification: Flash chromatography (Hexane/EtOAc). The product, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, is typically a white solid.

Why this works: The HWE reaction is superior to standard Wittig conditions for azetidinones because the phosphonate carbanion is more nucleophilic but less basic, reducing the risk of base-mediated ring opening (beta-elimination).

Protocol B: Nickel-Catalyzed Cross-Coupling (C(sp³)-C(sp³))

Application: Attaching alkyl chains to the azetidine C3 position without using unstable halides.

Reagents:

- N-Boc-3-iodoazetidine (Electrophile)
- Alkyl Zinc Halide (Nucleophile)
- (10 mol%)
- Ligand: Pybox or Bio-oxazoline (12 mol%)

Workflow:

- Catalyst Formation: Mix Ni source and ligand in DMA (Dimethylacetamide) and stir for 20 mins to form the active complex.
- Coupling: Add the iodoazetidine followed by the organozinc reagent.
- Conditions: Stir at RT or mild heat (40°C) for 12 hours.
- Note: This avoids the use of harsh lithiation conditions which can degrade the strained ring.

Case Study: Baricitinib (Olumiant)

Therapeutic Area: Rheumatoid Arthritis (JAK1/JAK2 Inhibitor). Role of Azetidine: The azetidine ring in Baricitinib is not merely a linker; it is a critical structural element that:

- Connects: The pyrazole core to the ethylsulfonyl group.
- Orients: The sulfonyl group into a specific solvent-exposed pocket of the JAK enzyme.

- Protects: The 4-membered ring prevents oxidative metabolism that would occur rapidly on a flexible alkyl chain or a larger piperidine ring at that position.

SAR Data Snapshot (Reconstructed from Literature):

Analog Structure	JAK1 IC50 (nM)	Cellular Activity	Metabolic Stability
Azetidine (Baricitinib)	5.9	High	High
Linear Alkyl Linker	>100	Low	Low (Rapid Oxidation)
Piperidine Analog	12.5	Moderate	Moderate (Increased CI)

Interpretation: The azetidine provides the optimal balance of potency (rigid vector) and stability.

Metabolic Stability Assay Protocol (Microsomal)

Azetidines often show superior stability in Liver Microsomes (LM) compared to pyrrolidines. This assay validates that hypothesis.

Materials:

- Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
- NADPH regenerating system.
- Test Compound (1 μ M final conc).
- Positive Control (e.g., Verapamil).

Procedure:

- Incubation: Pre-incubate HLM (0.5 mg/mL) with Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.
- Initiation: Add NADPH to start the reaction.
- Sampling: Aliquot 50 μ L at T=0, 5, 15, 30, and 60 mins.

- Quenching: Immediately dispense into 150 μ L ice-cold Acetonitrile (containing Internal Standard).
- Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
- Calculation: Plot $\ln(\% \text{ remaining})$ vs. time. Slope =

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Expected Result: Azetidine analogs should exhibit a lower intrinsic clearance () than their pyrrolidine counterparts due to the geometric protection of the -hydrogens adjacent to the nitrogen.

References

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